Glycyl-L-isoleucyl-L-leucyl-L-prolylglycyl-L-serylglycine
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Overview
Description
Glycyl-L-isoleucyl-L-leucyl-L-prolylglycyl-L-serylglycine is a peptide compound composed of seven amino acids: glycine, L-isoleucine, L-leucine, L-proline, glycine, L-serine, and glycine. Peptides like this one are of significant interest in various fields of scientific research due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-isoleucyl-L-leucyl-L-prolylglycyl-L-serylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-isoleucyl-L-leucyl-L-prolylglycyl-L-serylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and function.
Reduction: This reaction can break disulfide bonds within the peptide.
Substitution: This reaction can replace specific amino acids within the peptide sequence.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid under mild conditions.
Reduction: Reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can yield reduced thiol groups.
Scientific Research Applications
Glycyl-L-isoleucyl-L-leucyl-L-prolylglycyl-L-serylglycine has various applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s disease.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism by which Glycyl-L-isoleucyl-L-leucyl-L-prolylglycyl-L-serylglycine exerts its effects involves interactions with specific molecular targets and pathways. For instance, peptides can modulate enzyme activities, receptor binding, and cellular signaling pathways. The exact mechanism depends on the peptide’s structure and the biological context in which it is studied.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Another peptide with potential neuroprotective effects.
Cyclo(L-leucyl-L-prolyl): A cyclic dipeptide with antifungal properties.
Uniqueness
Glycyl-L-isoleucyl-L-leucyl-L-prolylglycyl-L-serylglycine is unique due to its specific amino acid sequence, which imparts distinct biological activities and potential applications. Its combination of hydrophobic and hydrophilic residues allows for diverse interactions with biological molecules.
Properties
CAS No. |
651322-14-4 |
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Molecular Formula |
C26H45N7O9 |
Molecular Weight |
599.7 g/mol |
IUPAC Name |
2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H45N7O9/c1-5-15(4)22(32-19(35)10-27)25(41)31-16(9-14(2)3)26(42)33-8-6-7-18(33)24(40)28-11-20(36)30-17(13-34)23(39)29-12-21(37)38/h14-18,22,34H,5-13,27H2,1-4H3,(H,28,40)(H,29,39)(H,30,36)(H,31,41)(H,32,35)(H,37,38)/t15-,16-,17-,18-,22-/m0/s1 |
InChI Key |
ZYDUEMDGTAWNAS-NSBVLCQTSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)O)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)O)NC(=O)CN |
Origin of Product |
United States |
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